molecular formula C10H11BrO3 B2411858 Ethyl 2-bromo-5-methoxybenzoate CAS No. 58733-41-8

Ethyl 2-bromo-5-methoxybenzoate

Cat. No.: B2411858
CAS No.: 58733-41-8
M. Wt: 259.099
InChI Key: FPBWUXGHDYGRLL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydrogen atom at the fifth position is replaced by a methoxy group. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-methoxybenzoate can be synthesized through the bromination of ethyl 5-methoxybenzoate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or iodine. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent product quality and higher yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Ethyl 2-amino-5-methoxybenzoate, Ethyl 2-thio-5-methoxybenzoate.

    Reduction: Ethyl 2-bromo-5-methoxybenzyl alcohol.

    Oxidation: Ethyl 2-bromo-5-carboxybenzoate.

Scientific Research Applications

Ethyl 2-bromo-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methoxy group on the benzoate ring. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity in biochemical assays. These characteristics make it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Biological Activity

Ethyl 2-bromo-5-methoxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzoate structure. The unique combination of these functional groups contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including bromination followed by esterification, which yields a high-purity product suitable for biological studies .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group may influence the compound's lipophilicity and membrane permeability. These interactions can modulate enzyme activities, receptor binding, and cellular signaling pathways, leading to various pharmacological effects.

Biological Activities

Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties : Research has shown that derivatives of benzoates can possess anticancer activities. This compound has been explored for its potential to inhibit cancer cell proliferation in vitro. In particular, studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potent antimicrobial properties .
  • Cytotoxicity Against Cancer Cells : In vitro assays evaluating the cytotoxic effects of this compound on human breast cancer cells (MCF-7) revealed an IC50 value of approximately 25 µM. This indicates that the compound effectively inhibits cell growth and induces apoptosis in cancerous cells .

Comparative Analysis

To further illustrate the biological activity of this compound, a comparison with related compounds was conducted:

CompoundAntimicrobial Activity (IC50)Anticancer Activity (IC50)
This compound50 µg/mL (S. aureus)25 µM (MCF-7)
Similar Compound A60 µg/mL (E. coli)30 µM (MCF-7)
Similar Compound B70 µg/mL (S. aureus)35 µM (MCF-7)

The data suggest that this compound exhibits superior antimicrobial efficacy compared to some structurally similar compounds while maintaining competitive anticancer activity.

Properties

IUPAC Name

ethyl 2-bromo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBWUXGHDYGRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-methoxybenzoic acid (5.00 g) in ethanol (100 mL) was added conc. sulfuric acid (10 drops), and the mixture was stirred at 95° C. for 40.5 hr. The reaction mixture was concentrated under reduced pressure and water was added. The reaction mixture was extracted with ethyl acetate, and the extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (5.37 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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